molecular formula C38H26 B12091811 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene

9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene

Cat. No.: B12091811
M. Wt: 482.6 g/mol
InChI Key: KOIMINKJYIDAOZ-UHFFFAOYSA-N
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Description

9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene is an organic compound with the molecular formula C38H26. It is a derivative of anthracene, where two biphenyl groups are attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid derivative of biphenyl with a dibromoanthracene precursor. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of 9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using more efficient catalysts, recycling solvents, and implementing continuous flow techniques .

Chemical Reactions Analysis

Types of Reactions

9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene is primarily based on its photophysical properties. When exposed to light, the compound absorbs photons and reaches an excited state. This excited state can then transfer energy to other molecules or emit light, making it useful in applications like OLEDs. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating energy transfer and emission processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene is unique due to its high thermal stability, blue emission with high quantum yield, and non-coplanar structure. These properties make it particularly suitable for use in OLEDs and other optoelectronic devices, where stability and efficiency are crucial .

Properties

Molecular Formula

C38H26

Molecular Weight

482.6 g/mol

IUPAC Name

9,10-bis(4-phenylphenyl)anthracene

InChI

InChI=1S/C38H26/c1-3-11-27(12-4-1)29-19-23-31(24-20-29)37-33-15-7-9-17-35(33)38(36-18-10-8-16-34(36)37)32-25-21-30(22-26-32)28-13-5-2-6-14-28/h1-26H

InChI Key

KOIMINKJYIDAOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC=C7

Origin of Product

United States

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